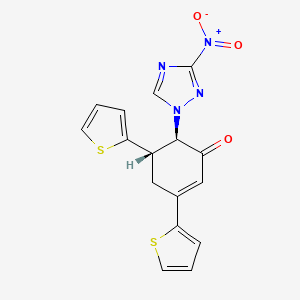![molecular formula C21H13BrCl2N2O3 B11538109 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11538109.png)
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a dichlorophenyl group, a benzoxazole ring, and a methoxyphenol moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 3,4-dichloroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.
Schiff Base Formation: The final step involves the condensation of the benzoxazole derivative with 4-bromo-2-hydroxy-6-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or a therapeutic agent. Its ability to bind to specific proteins or enzymes makes it valuable in drug discovery and development.
Medicine
The compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(2-hydroxy-4-nitrophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
The uniqueness of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13BrCl2N2O3 |
|---|---|
Molecular Weight |
492.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H13BrCl2N2O3/c1-28-19-8-13(22)6-12(20(19)27)10-25-14-3-5-18-17(9-14)26-21(29-18)11-2-4-15(23)16(24)7-11/h2-10,27H,1H3 |
InChI Key |
YYNJOPPDHFKCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11538029.png)
![3-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538034.png)
![3-[(3-Nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B11538037.png)
![N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11538046.png)

![(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11538052.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11538056.png)
![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538061.png)
![N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11538068.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11538070.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538087.png)
![6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B11538092.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538100.png)

